molecular formula C29H43N5O6Si2 B3394076 N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine CAS No. 79154-57-7

N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine

Cat. No.: B3394076
CAS No.: 79154-57-7
M. Wt: 613.9 g/mol
InChI Key: MYWCSMGAHXNSPA-UQCYUJMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine is a novel antiviral agent that belongs to the class of nucleoside analogues. This compound exhibits high antiviral activity against human cytomegalovirus and herpes simplex virus type 1 . It is characterized by its complex molecular structure, which includes a benzoyl group and a disiloxane moiety, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine typically involves multiple steps, starting from adenosineThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would typically include large-scale reactions in controlled environments, followed by purification steps such as crystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.

Scientific Research Applications

N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine involves its incorporation into viral DNA, where it acts as a competitive inhibitor for deoxyribonucleotide triphosphates. This inhibition prevents the elongation of the viral DNA chain, thereby halting viral replication. The compound binds to ribonucleosides, further inhibiting DNA synthesis and replication .

Comparison with Similar Compounds

Similar Compounds

    N6-Benzoyl-3’,5’-o-(tetraisopropyldisiloxane-1,3-diyl)adenosine: Similar in structure but may have different protective groups or substitutions.

    5’-Dimethoxytrityl-N6-Benzoyl-3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite-2’-O-(2-methoxyethyl)adenosine: Another nucleoside analogue with different functional groups.

Uniqueness

N6-Benzoyl-3’,5’-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine is unique due to its specific combination of a benzoyl group and a disiloxane moiety, which confer distinct chemical and biological properties. Its high antiviral activity and ability to inhibit DNA synthesis make it a valuable compound in antiviral research and drug development .

Properties

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O6Si2/c1-17(2)41(18(3)4)37-14-22-25(39-42(40-41,19(5)6)20(7)8)24(35)29(38-22)34-16-32-23-26(30-15-31-27(23)34)33-28(36)21-12-10-9-11-13-21/h9-13,15-20,22,24-25,29,35H,14H2,1-8H3,(H,30,31,33,36)/t22-,24-,25-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWCSMGAHXNSPA-UQCYUJMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N5O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Reactant of Route 2
Reactant of Route 2
N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Reactant of Route 3
Reactant of Route 3
N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Reactant of Route 4
Reactant of Route 4
N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Reactant of Route 5
Reactant of Route 5
N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine
Reactant of Route 6
N6-Benzoyl-3',5'-o-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.